molecular formula C16H16N4O2S B13973812 N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide CAS No. 1251534-00-5

N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide

Cat. No.: B13973812
CAS No.: 1251534-00-5
M. Wt: 328.4 g/mol
InChI Key: RWIIQMDQYAZUPJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrole derivative.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrole-pyrimidine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole or pyrimidine derivatives.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-1H-pyrrole-2-sulfonamide
  • N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-carboxamide

Uniqueness

N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of a pyrrole ring, a pyrimidine ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1251534-00-5

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide

InChI

InChI=1S/C16H16N4O2S/c1-12-9-13(2)11-14(10-12)19-23(21,22)15-5-3-8-20(15)16-17-6-4-7-18-16/h3-11,19H,1-2H3

InChI Key

RWIIQMDQYAZUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=NC=CC=N3)C

Origin of Product

United States

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